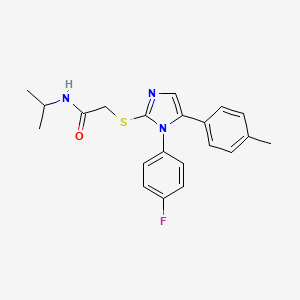

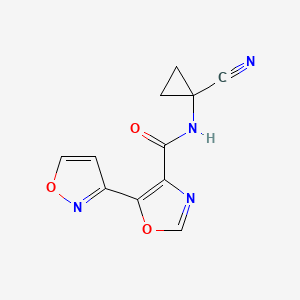

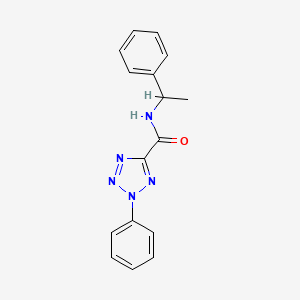

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide, also known as CCPX, is a chemical compound with potential applications in scientific research. CCPX is a potent and selective inhibitor of the ionotropic glutamate receptor GluK1, which is involved in the regulation of synaptic transmission in the brain.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. GluK1 is a subtype of the ionotropic glutamate receptor that is predominantly expressed in the cerebellum and hippocampus, two brain regions that are involved in learning and memory. GluK1 has been implicated in various neurological disorders, such as epilepsy, schizophrenia, and Alzheimer's disease. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can be used as a tool compound to selectively block GluK1 and study its role in these disorders. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has also been shown to have neuroprotective effects in animal models of stroke (2).

Mechanism of Action

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide is a competitive antagonist of GluK1, meaning that it binds to the receptor at the same site as the natural ligand glutamate and prevents its activation. GluK1 is a tetrameric receptor composed of four subunits, each of which contains a ligand-binding domain and an ion channel domain. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide specifically targets the ligand-binding domain of GluK1 and blocks the opening of the ion channel. This results in the inhibition of synaptic transmission mediated by GluK1.

Biochemical and Physiological Effects:

The blockade of GluK1 by N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has several biochemical and physiological effects. GluK1 is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By blocking GluK1, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can modulate synaptic plasticity and affect learning and memory processes. GluK1 is also involved in the regulation of neuronal excitability, and its blockade by N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can reduce the risk of seizures and excitotoxicity. Finally, GluK1 has been implicated in the pathophysiology of various neurological disorders, and the use of N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide as a tool compound can shed light on the underlying mechanisms.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of GluK1, with minimal off-target effects on other glutamate receptors. It is also stable and easy to handle, and can be used in a variety of experimental settings. However, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has some limitations as well. It has relatively low solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can affect its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide. One direction is to investigate its potential therapeutic applications in neurological disorders. For example, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide could be used to treat epilepsy or Alzheimer's disease by selectively blocking GluK1. Another direction is to study the role of GluK1 in synaptic plasticity and learning and memory processes, using N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide as a tool compound. Finally, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide could be used as a starting point for the development of novel GluK1 inhibitors with improved pharmacokinetic properties and therapeutic potential.

Conclusion:

In conclusion, N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide, or N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide, is a chemical compound with potential applications in scientific research. It is a potent and selective inhibitor of the ionotropic glutamate receptor GluK1, which is involved in the regulation of synaptic transmission in the brain. N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide can be used as a tool compound to selectively block GluK1 and study its role in neurological disorders and learning and memory processes. While N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has some limitations, it has several advantages as a tool compound and can be used in a variety of experimental settings. Future research on N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide could lead to the development of novel therapies for neurological disorders and a better understanding of the role of GluK1 in brain function.

References:

1. P. Han et al., "Synthesis and biological evaluation of N-(1-cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide (N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide) analogues as GluK1 antagonists," Bioorg. Med. Chem. 21, 5879-5886 (2013).

2. Y. Wang et al., "The GluK1 (GluR5) kainate/AMPA receptor antagonist LY293558 protects against excitotoxicity in the rat hippocampus," Neuropharmacology 46, 399-407 (2004).

Synthesis Methods

The synthesis of N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-cyanocyclopropyl)amine to give N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide as a white solid in high yield. The synthesis of N-(1-Cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide has been described in detail in a peer-reviewed publication (1).

properties

IUPAC Name |

N-(1-cyanocyclopropyl)-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c12-5-11(2-3-11)14-10(16)8-9(17-6-13-8)7-1-4-18-15-7/h1,4,6H,2-3H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLKXZBBPKVTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C2=C(OC=N2)C3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)

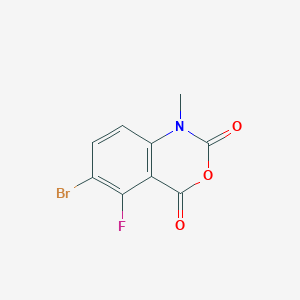

![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)

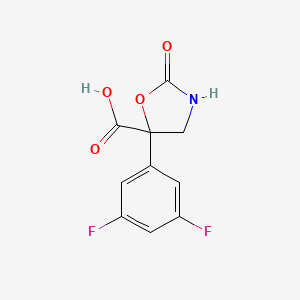

![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)

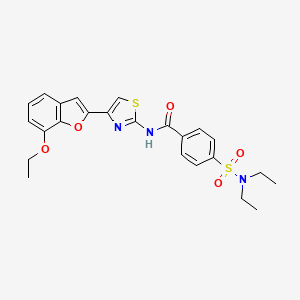

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)

![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)